Ursonic acid

Vue d'ensemble

Description

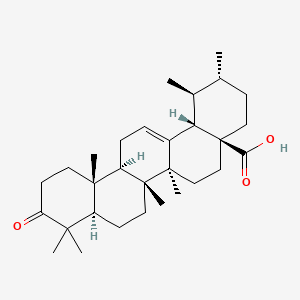

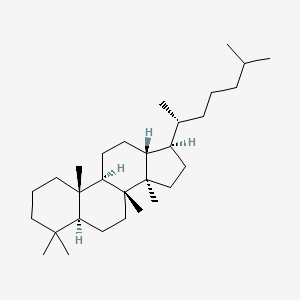

L'acide ursonique, également connu sous le nom d'acide 3-oxo-urs-12-én-28-oïque, est un triterpénoïde pentacyclique naturel. On le trouve dans diverses herbes médicinales telles que le jujubier (Ziziphus jujuba). Ce composé a suscité l'intérêt en raison de ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses, anti-inflammatoires et antivirales .

Mécanisme D'action

Target of Action

Ursonic acid (UA) is a triterpene acid that has been found to target numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . In addition, UA targets secreted phosphoprotein 1 (SPP1) to regulate Th17 cells against non-alcoholic fatty liver disease .

Mode of Action

UA interacts with its targets to inhibit tumor progression and induce sensitization to conventional treatment drugs . It has been shown to suppress transformation, inhibit proliferation, and induce apoptosis of tumor cells . In the case of non-alcoholic fatty liver disease, UA targets SPP1, which induces Th17 cell differentiation, amplifying inflammatory cascades, and subsequently promoting the evolution of the disease .

Biochemical Pathways

UA exerts its effects through multiple signaling pathways. It activates the NF-κB signaling pathway, key regulators of mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulates MDM2 protein expression, and up-regulates p53 expression . In addition to the canonical TGF-β/IL-6 cytokine pathway, SPP1 can directly interact with ITGB1 and CD44, orchestrating Th17 cell differentiation via their joint downstream ERK signaling pathway .

Pharmacokinetics

UA is a hydrophobic compound, which limits its bioavailability. It is usually chemically modified to increase its bioavailability prior to administration . The bioavailability of UA by oral administration is low since it is absorbed by the intestine through passive diffusion . Various strategies have been developed to improve the water solubility and bioavailability of UA .

Result of Action

The molecular signaling of UA is primarily linked to pro-inflammatory cytokines such as IL-7, IL-17, IL-1β, TNF-α or cyclooxygenase-2, and nitric oxide synthase through nuclear factor-κB, the primary factor in inflammatory responses to external stimuli . UA significantly decreases the survival and proliferation of various types of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of UA. For instance, the poor water solubility of UA, which is a crucial parameter for bioavailability parameters such as absorption, permeation, first effects, and elimination of drugs, can be influenced by the environment

Analyse Biochimique

Biochemical Properties

Ursonic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens . Additionally, this compound interacts with proteins involved in the STAT3 signaling pathway, inhibiting the proliferation of cancer cells . It also affects the JNK signaling pathway, leading to reduced T cell activation and proliferation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the STAT3 activation pathway . Furthermore, this compound reduces the proliferation of cancer cells and induces apoptosis by inhibiting JNK expression and IL-2 activation . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to cell cycle arrest and inhibition of cell migration and invasion . This compound impacts gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of aromatase, reducing estrogen biosynthesis . It also interacts with the STAT3 and JNK signaling pathways, inhibiting their activation and downstream effects . Additionally, this compound modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit the growth and metastasis of cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the uronic acid pathway . This pathway involves the conversion of glucose and other sugars into uronic acids, which are essential intermediates in various metabolic processes . This compound interacts with enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase, influencing the synthesis and metabolism of uronic acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of this compound are influenced by factors such as its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It can interact with various subcellular compartments, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide ursonique peut être synthétisé par plusieurs réactions chimiques. Une méthode courante implique l'oxydation de l'acide ursolique. Le processus comprend généralement l'utilisation d'agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou l'acétone, et la température est maintenue autour de 0-25 °C pour assurer l'oxydation sélective du groupe hydroxyle en position C-3 en un groupe céto .

Méthodes de production industrielle

La production industrielle de l'acide ursonique implique souvent l'extraction et la purification à partir de sources naturelles. Les feuilles et les fruits du jujubier (Ziziphus jujuba) sont couramment utilisés. Le processus d'extraction comprend le séchage et le broyage de la matière végétale, suivis d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait brut est ensuite soumis à des techniques chromatographiques pour isoler et purifier l'acide ursonique .

Analyse Des Réactions Chimiques

Types de réactions

L'acide ursonique subit diverses réactions chimiques, notamment:

Oxydation: Une oxydation supplémentaire peut conduire à la formation de différents dérivés.

Réduction: La réduction du groupe céto peut le ramener à l'acide ursolique.

Réactifs et conditions courants

Agents oxydants: Trioxyde de chrome, permanganate de potassium.

Agents réducteurs: Borohydrure de sodium, hydrure de lithium aluminium.

Solvants: Dichlorométhane, acétone, éthanol, méthanol.

Conditions: Contrôle de la température (0-25 °C), atmosphère inerte (azote ou argon) pour les réactions sensibles.

Principaux produits formés

Produits d'oxydation: Divers dérivés oxydés avec des propriétés anticancéreuses potentielles.

Produits de réduction: Acide ursolique et ses dérivés.

Produits de substitution: Dérivés avec différents groupes fonctionnels améliorant les activités biologiques.

Applications de la recherche scientifique

Chimie: Utilisé comme précurseur pour la synthèse de divers composés bioactifs.

Biologie: Étudié pour son rôle dans la modulation des voies biologiques et des processus cellulaires.

Médecine: Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et antivirales. Il a montré un potentiel dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose.

Mécanisme d'action

L'acide ursonique exerce ses effets par le biais de multiples cibles moléculaires et voies:

Activité anticancéreuse: Inhibe l'activité des principales voies de signalisation telles que Akt, mTOR et ERK.

Activité anti-inflammatoire: Réduit l'expression des cytokines pro-inflammatoires et des enzymes telles que l'interleukine-1β, l'interleukine-6 et la cyclooxygénase-2.

Activité antivirale: Inhibe la réplication virale en ciblant les enzymes et les protéines virales.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in modulating biological pathways and cellular processes.

Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis.

Comparaison Avec Des Composés Similaires

L'acide ursonique est souvent comparé à d'autres triterpénoïdes pentacycliques tels que:

Acide oléanolique: Un autre triterpénoïde pentacyclique avec des propriétés thérapeutiques similaires mais qui diffère dans sa structure chimique et ses activités biologiques spécifiques.

Acide asiatique: Connu pour ses propriétés cicatrisantes et anti-inflammatoires, il a une configuration structurale différente de celle de l'acide ursonique.

L'acide ursonique se distingue par ses caractéristiques structurales uniques et le potentiel d'activités biologiques améliorées, ce qui en fait un candidat prometteur pour la poursuite de la recherche et du développement dans divers domaines thérapeutiques.

Propriétés

IUPAC Name |

1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRYNWJQNHDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6246-46-4 | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 275 °C | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

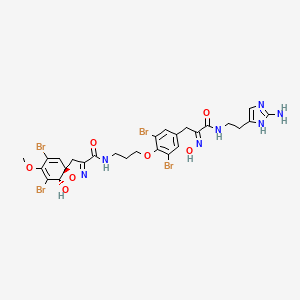

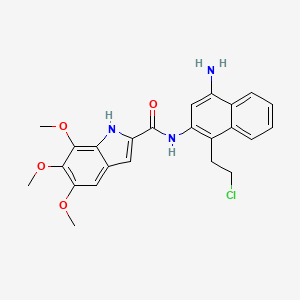

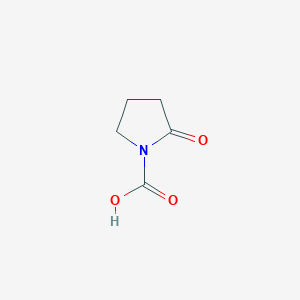

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)

![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)

![(Z)-5-[(1R,2R,4aR,8aR)-2-(hydroxymethyl)-1,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1241018.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)